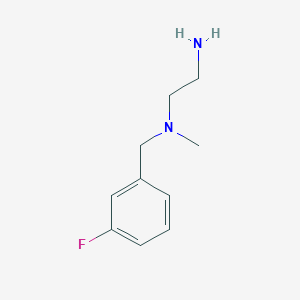
N*1*-(3-Fluoro-benzyl)-N*1*-methyl-ethane-1,2-diamine
描述
N1-(3-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine is an organic compound that features a fluorinated benzyl group attached to an ethane-1,2-diamine backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine typically involves the following steps:
- Starting Materials : The synthesis begins with 3-fluorobenzyl chloride and N-methyl-ethane-1,2-diamine.
- Reaction Conditions : The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
- Procedure : The 3-fluorobenzyl chloride is added dropwise to a solution of N-methyl-ethane-1,2-diamine in an appropriate solvent like ethanol or acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
- Purification : The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of N1-(3-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation can enhance yield and purity.
化学反应分析
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of imines or nitriles.
- Reduction : Reduction reactions can convert the fluorinated benzyl group to a more saturated form.
- Substitution : The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
- Oxidation : Reagents such as hydrogen peroxide or potassium permanganate can be used.
- Reduction : Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
- Substitution : Nucleophiles like sodium methoxide or potassium thiolate can be employed.
- Oxidation : Formation of imines or nitriles.
- Reduction : Formation of saturated benzyl derivatives.
- Substitution : Formation of substituted benzyl derivatives.
科学研究应用
N1-(3-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine has several applications in scientific research:
- Medicinal Chemistry : It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
- Materials Science : The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
- Biological Studies : It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用机制
The mechanism by which N1-(3-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets:
- Molecular Targets : The compound may bind to enzymes or receptors, altering their activity.
- Pathways Involved : It can modulate signaling pathways by acting as an agonist or antagonist, depending on the target.
相似化合物的比较
Similar Compounds:
- N1-(4-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine
- N1-(3-Chloro-benzyl)-N1-methyl-ethane-1,2-diamine
- N1-(3-Methyl-benzyl)-N1-methyl-ethane-1,2-diamine
Uniqueness: N1-(3-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and binding affinity in biological systems.
属性
IUPAC Name |
N'-[(3-fluorophenyl)methyl]-N'-methylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-13(6-5-12)8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFULOJLAJZFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


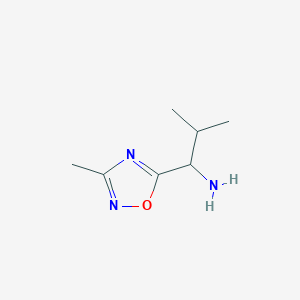
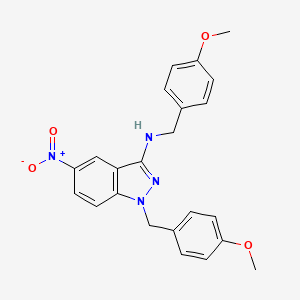

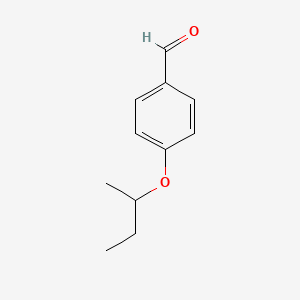
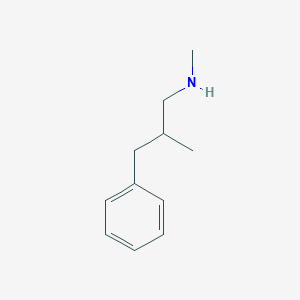
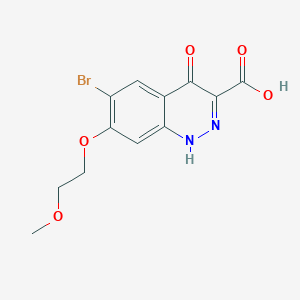
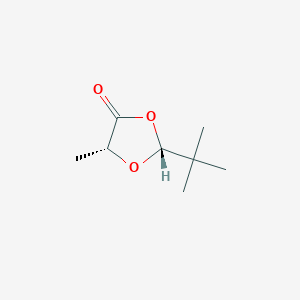
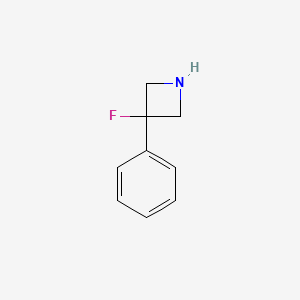
![(3-Bromo-6-trifluoromethyl-thieno[2,3-B]pyridin-2-YL)-carbamic acid tert-butyl ester](/img/structure/B3207465.png)
![2-Tert-butoxycarbonylamino-6-trifluoromethyl-thieno[2,3-B]pyridine-3-carboxylic acid](/img/structure/B3207466.png)

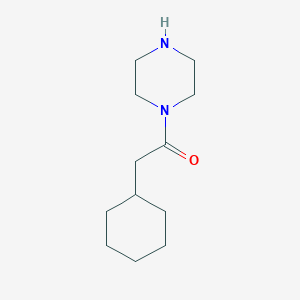
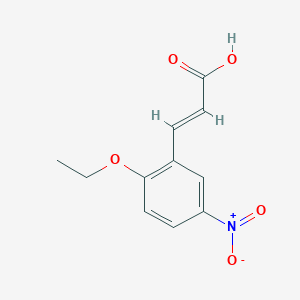
![1-[(2,4-Dichlorophenyl)methyl]-2-piperidinecarboxylic acid](/img/structure/B3207508.png)
